molecular formula C20H20N2O2 B2873680 2-benzyl-6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone CAS No. 337923-00-9

2-benzyl-6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone

Cat. No. B2873680
CAS RN: 337923-00-9
M. Wt: 320.392
InChI Key: ZPDCJGHYKWGVHZ-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzyl-6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone (2-B6M4DHP) is a synthetic compound that has been studied for its potential therapeutic applications. It is a derivative of the pyridazinone family and has been found to possess anti-inflammatory, anti-microbial, and anti-cancer properties. 2-B6M4DHP has been studied for its potential applications in the fields of drug development, biochemistry, and medicine.

Scientific Research Applications

Synthesis and Analgesic Properties

Research into 2-benzyl-6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone derivatives has highlighted their potential as analgesic and anti-inflammatory agents. For example, the synthesis of new Mannich bases of arylpyridazinones demonstrated promising analgesic and anti-inflammatory activities. Among these compounds, a particular derivative exhibited potent analgesic activity, surpassing acetylsalicyclic acid in efficacy and displaying anti-inflammatory activity comparable to that of indometacin without causing gastric ulcerogenic effects. These findings suggest a positive structure-activity relationship within this series of pyridazinones, underlining their potential therapeutic applications (Gökçe et al., 2005).

Chemical Synthesis and Reactions

The chemical behavior and synthesis pathways of 2-benzyl-6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone derivatives have been explored in various studies. For instance, the synthesis and reactions of some new pyridazinones were investigated, revealing moderate antibacterial activity against Gram-positive compounds for specific derivatives. This research contributes to our understanding of the chemical properties and potential applications of these compounds in creating new antibacterial agents (Abdel Ghani, 1991).

Vasorelaxant and Antiplatelet Activities

New pyridazinone derivatives have been synthesized and studied for their vasorelaxant and antiplatelet properties. The synthesis approach involved starting from alkyl furans and using oxidation with singlet oxygen, leading to the identification of compounds with significant biological activity. This research provides insight into the potential of pyridazinone derivatives in developing new treatments for cardiovascular diseases (Costas et al., 2010).

Anticancer Activity

The synthesis and evaluation of pyridazinone derivatives for anticancer activity have shown promising results. A series of novel derivatives bearing a benzenesulfonamide moiety demonstrated significant anticancer activity against various human cancer cell lines, including leukemia and non-small cell lung cancer. One compound, in particular, showed exceptional activity with a GI(50) value of less than 0.1 μM against specific cell lines, indicating its potential as a lead compound for new anticancer agents (Rathish et al., 2012).

properties

IUPAC Name

2-benzyl-6-[(E)-2-(4-methoxyphenyl)ethenyl]-4,5-dihydropyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-24-19-12-8-16(9-13-19)7-10-18-11-14-20(23)22(21-18)15-17-5-3-2-4-6-17/h2-10,12-13H,11,14-15H2,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDCJGHYKWGVHZ-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NN(C(=O)CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=NN(C(=O)CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzyl-6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone

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